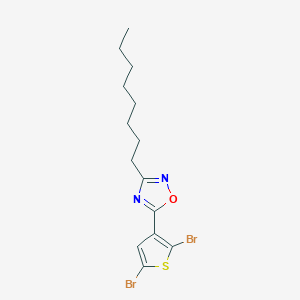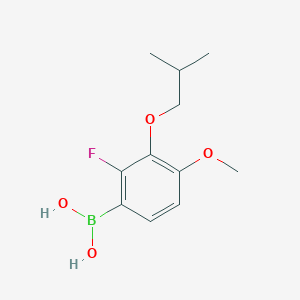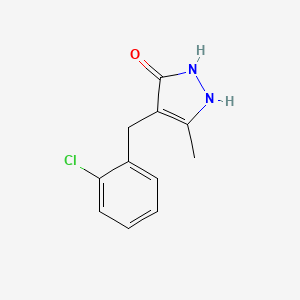
4-(N-Cyclopentylaminomethyl)phenylboronic acid, pinacol ester
説明
4-(N-Cyclopentylaminomethyl)phenylboronic acid, pinacol ester is a chemical compound with the molecular formula C18H28BNO2. It is used in organic synthesis . This compound is a type of organoboron reagent, which are generally environmentally benign and have been developed for use in various applications, including the Suzuki–Miyaura (SM) cross-coupling reaction .
Synthesis Analysis
Pinacol boronic esters, such as 4-(N-Cyclopentylaminomethyl)phenylboronic acid, pinacol ester, are highly valuable building blocks in organic synthesis . Protodeboronation of pinacol boronic esters is not well developed, but catalytic protodeboronation of 1°, 2° and 3° alkyl boronic esters utilizing a radical approach has been reported .Chemical Reactions Analysis
Pinacol boronic esters are used in various chemical reactions. For instance, they are used in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction involves the coupling of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .Physical And Chemical Properties Analysis
The solubilities of phenylboronic acid, its pinacol ester, and azaester in organic solvents have been determined experimentally . Pinacol ester and azaester show better solubility than the parent acid in all tested solvents . For pinacol ester, differences between particular solvents are small .科学的研究の応用
Polymer Synthesis and Applications
H2O2-Cleavable Poly(ester-amide)s : This compound has been used in the facile synthesis of H2O2-cleavable poly(ester-amide)s via Passerini multicomponent polymerization. The integration of the H2O2-cleavable phenylboronic acid ester into polymer backbones allows for the development of potential H2O2-responsive delivery vehicles. These polymers can completely degrade in aqueous media by a mechanism involving the oxidation of the phenylboronic acid ester, showcasing their utility in controlled release applications (Cui et al., 2017).
Materials Science and Engineering
Room-Temperature Phosphorescence : Arylboronic esters, including the phenylboronic acid pinacol ester, exhibit room-temperature phosphorescence in the solid state. This unexpected property highlights their potential in the development of new materials for optoelectronic applications. The study of these compounds may revise the understanding of phosphorescent materials, which traditionally require heavy atoms for efficient phosphorescence (Shoji et al., 2017).
Drug Delivery Systems
Glucose- and H2O2-Responsive Polymeric Vesicles : The compound has been utilized in creating dual-responsive insulin delivery devices integrating glucose- and H2O2-responsive polymeric vesicles with microneedles. This innovative approach aims at a painless and fast-responsive insulin administration, which is highly relevant for diabetes treatment. The polymeric vesicles are designed to release insulin in response to elevated glucose levels, demonstrating the compound's role in advancing diabetes management technologies (Tong et al., 2018).
Safety And Hazards
While specific safety and hazard information for 4-(N-Cyclopentylaminomethyl)phenylboronic acid, pinacol ester is not available, it’s important to handle all chemical compounds with care. General safety measures include avoiding ingestion and inhalation, avoiding contact with skin and eyes, and ensuring adequate ventilation .
将来の方向性
The Suzuki–Miyaura (SM) cross-coupling reaction, which uses organoboron reagents like 4-(N-Cyclopentylaminomethyl)phenylboronic acid, pinacol ester, is arguably the most widely-applied transition metal catalysed carbon–carbon bond forming reaction to date . Its success originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent . This suggests that the use of such reagents will continue to be important in future organic synthesis.
特性
IUPAC Name |
N-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]cyclopentanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28BNO2/c1-17(2)18(3,4)22-19(21-17)15-11-9-14(10-12-15)13-20-16-7-5-6-8-16/h9-12,16,20H,5-8,13H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZGHHMMOOILENW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)CNC3CCCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28BNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(N-Cyclopentylaminomethyl)phenylboronic acid, pinacol ester | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



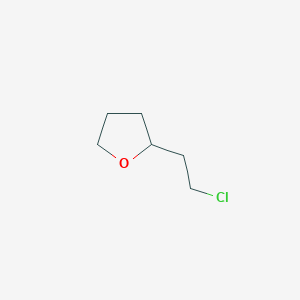
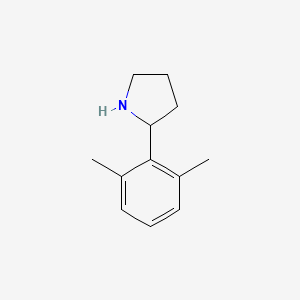
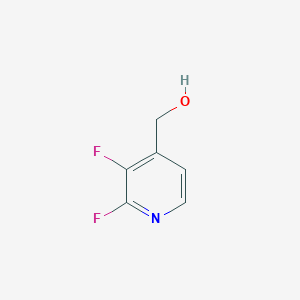
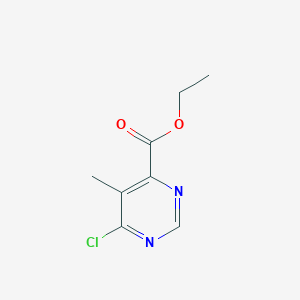
![3-Azabicyclo[3.2.1]octan-8-ylmethanol](/img/structure/B1455610.png)
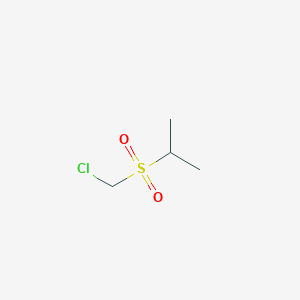
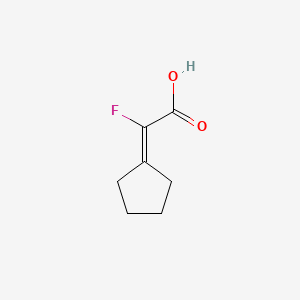
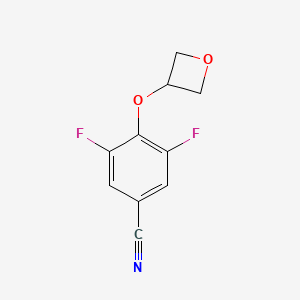
![4-[2-(3,5-Dimethyl-1-piperidinyl)ethoxy]benzaldehyde hydrochloride](/img/structure/B1455618.png)
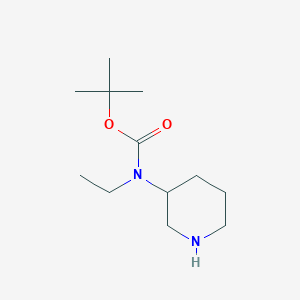
![[1-(3-chlorophenyl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B1455622.png)
